molecular formula C7H5BrFI B1444476 3-Fluoro-4-iodobenzyl bromide CAS No. 1022931-83-4

3-Fluoro-4-iodobenzyl bromide

Cat. No. B1444476
M. Wt: 314.92 g/mol
InChI Key: VDIYJVYZXAIADJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodobenzyl bromide is a halogen-substituted benzyl bromide that is commonly used as a reagent in organic synthesis. It is also known by the synonyms 4-(Bromomethyl)-2-fluoro-1-iodobenzene and α-Bromo-3-fluoro-4-iodotoluene .


Molecular Structure Analysis

The compound has a molecular formula of C7H4BrFI. The InChI code for the compound is 1S/C7H5BrFI/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 .


Physical And Chemical Properties Analysis

3-Fluoro-4-iodobenzyl bromide is a colorless to light yellow crystalline solid that is sparingly soluble in water. The melting point of the compound is 56-57°C, and the boiling point is 275-276°C.

Scientific Research Applications

  • Pharmaceuticals : This compound can be used as a building block in the synthesis of pharmaceutical drugs . The specific drugs and their uses would depend on the exact chemical reactions involved.

  • Agrochemicals : It can also be used in the production of agrochemicals . These could include pesticides, herbicides, or other chemicals used in agriculture.

  • Organic Synthesis : This compound is often used as a reagent in organic synthesis . It can be used to construct a wide variety of organic compounds.

  • Refrigerants : Some organofluorine compounds are used in refrigerants . While it’s not specified whether “3-Fluoro-4-iodobenzyl bromide” is used for this purpose, it’s a possibility given its chemical structure.

  • Chemical Intermediates : This compound can serve as an intermediate in various chemical reactions . This means it’s used in the production of other chemical compounds.

  • Materials : It can be used in the production of various materials . The exact materials would depend on the specific reactions involved.

  • Pharmaceuticals : This compound can be used as a building block in the synthesis of pharmaceutical drugs . The specific drugs and their uses would depend on the exact chemical reactions involved.

  • Agrochemicals : It can also be used in the production of agrochemicals . These could include pesticides, herbicides, or other chemicals used in agriculture.

  • Organic Synthesis : This compound is often used as a reagent in organic synthesis . It can be used to construct a wide variety of organic compounds.

  • Refrigerants : Some organofluorine compounds are used in refrigerants . While it’s not specified whether “3-Fluoro-4-iodobenzyl bromide” is used for this purpose, it’s a possibility given its chemical structure.

  • Chemical Intermediates : This compound can serve as an intermediate in various chemical reactions . This means it’s used in the production of other chemical compounds.

  • Materials : It can be used in the production of various materials . The exact materials would depend on the specific reactions involved.

Safety And Hazards

3-Fluoro-4-iodobenzyl bromide is a corrosive material . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-(bromomethyl)-2-fluoro-1-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIYJVYZXAIADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284819
Record name 4-(Bromomethyl)-2-fluoro-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-iodobenzyl bromide

CAS RN

1022931-83-4
Record name 4-(Bromomethyl)-2-fluoro-1-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022931-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-2-fluoro-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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